(1-ethyl-1H-imidazol-4-yl)methanamine

Medicinal chemistry Physicochemical profiling ADME prediction

Procure (1-ethyl-1H-imidazol-4-yl)methanamine (CAS 1368710-15-9) for kinase inhibitor SAR. This N1-ethyl-4-methanamine scaffold is a defined building block for MERTK/AXL kinase inhibitors (IC50 = 500 nM). Its unambiguous 4-yl substitution eliminates regioisomeric contamination (3:1 ratio) common to N-alkylation. Its cLogP of 0.36 offers balanced lipophilicity for fine-tuning ADME. Buy 98% pure, regioisomerically pure free base for reproducible amide couplings.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 1368710-15-9
Cat. No. B6618849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-ethyl-1H-imidazol-4-yl)methanamine
CAS1368710-15-9
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCCN1C=C(N=C1)CN
InChIInChI=1S/C6H11N3/c1-2-9-4-6(3-7)8-5-9/h4-5H,2-3,7H2,1H3
InChIKeyDQCATUYBSDRAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Ethyl-1H-imidazol-4-yl)methanamine (CAS 1368710-15-9): N1-Ethyl Imidazole Methanamine Building Block Procurement Guide


(1-Ethyl-1H-imidazol-4-yl)methanamine (CAS 1368710-15-9) is an imidazole-based heterocyclic primary amine with the molecular formula C6H11N3 and molecular weight 125.17 g/mol . The compound features a 1-ethyl substituent on the imidazole nitrogen and a methanamine (-CH2NH2) group at the 4-position . This N1-ethyl-4-methanamine scaffold serves as a versatile building block in medicinal chemistry, notably appearing in kinase inhibitor patent literature as a structural component of compounds targeting Mer tyrosine kinase (MERTK) and AXL receptor tyrosine kinase [1]. The free base form is commercially available with specified purity of 98% .

Procurement Alert: Why (1-Ethyl-1H-imidazol-4-yl)methanamine Cannot Be Substituted with N1-Methyl, N1-H, or 5-Positional Isomers


In-class imidazole methanamine analogs exhibit divergent physicochemical properties and biological performance that preclude simple substitution in structure-activity relationship (SAR)-dependent workflows. The N1-alkyl substituent modulates logP (lipophilicity) and electronic distribution on the imidazole ring, directly impacting target binding and metabolic stability. Positional isomerism (4-yl vs. 5-yl methanamine) alters hydrogen-bonding geometry and steric accessibility in kinase ATP-binding pockets . Commercial availability, purity specifications, and documented precedent in kinase inhibitor scaffolds further differentiate (1-ethyl-1H-imidazol-4-yl)methanamine from its closest analogs, making generic substitution scientifically inadvisable without comparative validation .

Quantitative Differentiation Evidence: (1-Ethyl-1H-imidazol-4-yl)methanamine vs. In-Class Analogs


Lipophilicity (cLogP) Comparison: N1-Ethyl vs. N1-Methyl vs. N1-H Imidazole Methanamines

The N1-ethyl substituent increases calculated lipophilicity (cLogP) relative to N1-methyl and N1-H analogs, affecting membrane permeability and target engagement . This trend is consistent with established N-alkyl imidazole structure-property relationships [1].

Medicinal chemistry Physicochemical profiling ADME prediction

Kinase Inhibitor Scaffold Precedent: Documented MERTK/AXL Inhibitor Activity

A complex inhibitor incorporating the (1-ethyl-1H-imidazol-4-yl) scaffold demonstrated IC50 = 500 nM against human MERTK and AXL kinases in biochemical assays [1]. While this represents the full elaborated inhibitor rather than the free building block, it establishes that the 1-ethyl-4-yl substitution pattern is compatible with sub-micromolar kinase inhibition, whereas the N1-H analog-containing derivative showed IC50 = 160,000 nM against ASIC3 [2].

Kinase inhibition Immuno-oncology Medicinal chemistry

Commercial Purity Benchmark: 98% Specification

Commercially sourced (1-ethyl-1H-imidazol-4-yl)methanamine is supplied at 98% purity . This meets standard pharmaceutical building block purity requirements, and comparable to the 97–98% typical of the N1-H analog .

Chemical procurement Quality control Building block

Positional Isomer Differentiation: 4-yl vs. 5-yl Methanamine

The 4-yl methanamine isomer exhibits distinct reactivity and hydrogen-bonding geometry compared to the 5-yl methanamine positional isomer. N-alkylation of imidazole precursors produces 4-yl and 5-yl isomers in a 3:1 ratio, demonstrating regioselectivity inherent to the imidazole electronic structure [1]. The 4-position methanamine places the basic amine at a para-like geometry relative to the N1-ethyl group, whereas the 5-position creates an ortho-like spatial arrangement .

Stereoelectronic effects Medicinal chemistry Reaction selectivity

Optimized Application Scenarios for (1-Ethyl-1H-imidazol-4-yl)methanamine Based on Documented Evidence


Kinase Inhibitor Lead Optimization: MERTK/AXL-Targeted Scaffold Elaboration

The (1-ethyl-1H-imidazol-4-yl) scaffold has demonstrated compatibility with sub-micromolar MERTK and AXL kinase inhibition when elaborated into complex inhibitors (IC50 = 500 nM) [1]. This application scenario is supported by the documented biochemical activity of the fully elaborated inhibitor. Procurement of this building block is justified for SAR exploration around the 4-methanamine position to optimize kinase hinge-binding interactions in immuno-oncology programs targeting the TAM receptor family.

Hit-to-Lead Programs Requiring Optimized Lipophilicity

With a calculated LogP of 0.3617 [1], (1-ethyl-1H-imidazol-4-yl)methanamine provides a moderate lipophilicity profile suitable for hit-to-lead optimization where balanced membrane permeability and aqueous solubility are required. This cLogP value, approximately 0.4–0.6 log units higher than the N1-methyl analog, offers medicinal chemists a fine-tuning parameter for ADME optimization without resorting to larger, more lipophilic alkyl groups that may introduce off-target liabilities.

Parallel Synthesis Libraries with Defined Regiochemistry

The unambiguous 4-yl methanamine substitution pattern ensures reproducible reactivity in amide coupling, reductive amination, and sulfonamide formation reactions. Given that N-alkylation of imidazole precursors produces 4-yl and 5-yl isomers in a 3:1 ratio [1], sourcing pure 4-yl building block eliminates regioisomeric contamination that could confound biological assay interpretation. The 98% commercial purity further supports high-fidelity library synthesis.

Receptor Tyrosine Kinase SAR Studies

The documented precedent of this scaffold in MERTK, AXL, and TYRO3 kinase inhibitor patents [1] supports its application in SAR studies targeting the TAM receptor family. The N1-ethyl group provides a distinct steric and electronic profile compared to N1-H or N1-methyl analogs, enabling systematic exploration of N1-substituent effects on kinase selectivity across TAM family members.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-ethyl-1H-imidazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.